![molecular formula C22H16FN3O4 B2709880 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902923-52-8](/img/no-structure.png)

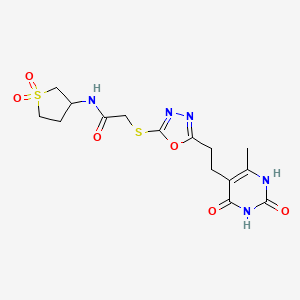

3-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

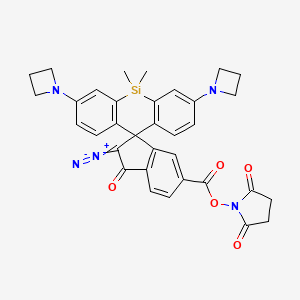

The compound appears to contain a benzodioxole group, a fluorobenzyl group, and a pyridopyrimidinedione group. Benzodioxole is an organic compound and a benzene derivative. It’s a heterocyclic compound containing the methylenedioxy functional group . Fluorobenzyl refers to a benzyl group that has been substituted with a fluorine atom. Pyridopyrimidinedione is a pyrimidine derivative.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activities

Pyrimidine derivatives have been investigated for their herbicidal properties. For instance, 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds exhibited significant herbicidal activities against specific plants. A derivative, 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, showed a 98% activity against Brassica napus at certain concentrations, highlighting the potential of these compounds in developing new herbicides (Yang Huazheng, 2013).

Antimicrobial and Antitumor Activities

Another domain of application is in the synthesis of compounds with antimicrobial and antitumor activities. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for their urease inhibition, which can be crucial in designing drugs for diseases caused by urease-producing pathogens. Some compounds have shown significant activity, indicating the therapeutic potential of these derivatives in treating diseases related to urease enzyme activity (A. Rauf et al., 2010).

Nonlinear Optical Materials

Moreover, pyrimidine derivatives have been explored for their potential in nonlinear optical materials. For example, novel styryl dyes based on pyrimidine derivatives have been studied for their third-order nonlinear optical properties. These compounds have shown promise in applications such as optical power limiting, attributed to phenomena like two-photon absorption, which is crucial for developing new materials for optical devices (S. Shettigar et al., 2009).

Inhibitors of Enzymatic Activities

Additionally, pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll and heme biosynthesis in plants. These compounds have demonstrated promising herbicidal activities and could serve as leads for the development of new herbicides with specific modes of action (Da-Wei Wang et al., 2017).

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of pyrido[2,3-d]pyrimidine derivatives has also been conducted to explore their chemical properties and potential applications further. Studies have reported on the efficient synthesis, characterization, and exploration of these compounds' structural, spectral, and computational aspects, contributing to our understanding of their reactivity and potential uses in various scientific and industrial fields (Abida Ashraf et al., 2019).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the benzyl and benzodioxolyl groups.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "3-fluorobenzaldehyde", "1,3-benzodioxole", "sodium hydride", "ethyl bromoacetate", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core", "a. React 2-aminopyridine with ethyl acetoacetate in the presence of sulfuric acid to obtain ethyl 2-amino-3-cyano-4,6-dimethylpyrido[2,3-d]pyrimidine-5-carboxylate.", "b. Hydrolyze the ester using sodium hydroxide to obtain 2-amino-3-cyano-4,6-dimethylpyrido[2,3-d]pyrimidine-5-carboxylic acid.", "c. Cyclize the acid using acetic anhydride to obtain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core.", "Step 2: Introduction of benzyl group", "a. React the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core with sodium hydride and ethyl bromoacetate to obtain ethyl 3-(2-oxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-ylamino)propanoate.", "b. Hydrolyze the ester using sodium hydroxide to obtain 3-(2-oxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-ylamino)propanoic acid.", "c. React the acid with 3-fluorobenzaldehyde in the presence of hydrochloric acid to obtain 3-(3-fluorobenzyl)-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one.", "Step 3: Introduction of benzodioxolyl group", "a. React 1,3-benzodioxole with sodium hydride in the presence of ethanol to obtain sodium 1,3-benzodioxole.", "b. React the sodium 1,3-benzodioxole with 3-(3-fluorobenzyl)-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one in the presence of water to obtain 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

CAS-Nummer |

902923-52-8 |

Produktname |

3-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |

Molekularformel |

C22H16FN3O4 |

Molekulargewicht |

405.385 |

IUPAC-Name |

3-(1,3-benzodioxol-5-ylmethyl)-1-[(3-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H16FN3O4/c23-16-4-1-3-14(9-16)11-25-20-17(5-2-8-24-20)21(27)26(22(25)28)12-15-6-7-18-19(10-15)30-13-29-18/h1-10H,11-13H2 |

InChI-Schlüssel |

SLCRQNRMWJZFSS-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC(=CC=C5)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2709798.png)

phenyl]methylidene})amine](/img/structure/B2709801.png)

![3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid](/img/structure/B2709803.png)

![3-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2709804.png)

![[4-(2-Methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-(6-methylsulfonylpyridin-3-yl)methanone](/img/structure/B2709809.png)

![1-({3,5-dimethyl-1-[(4-methylphenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2709812.png)

![7-(3,4-diethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2709819.png)

![N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-fluorobenzene-1-sulfonamide](/img/structure/B2709820.png)